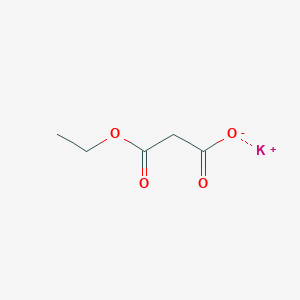
Ethyl potassium malonate
Cat. No. B041652
M. Wt: 171.21 g/mol
InChI Key: HRBCMCJOBRIIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07381720B2
Procedure details


Potassium ethyl malonate (3.66 g, 21.5 mmol), MgCl2 (2.44 g, 25.7 mmol) and TEA (2.05 g, 20.3 mmol) were mixed in acetonitrile (70 ml) at 10-15° C. for 2.5 hr. 2,3,4,5-tetrafluorobenzoyl chloride (2.00 g, 10.3 mmol) in acetonitrile (10 ml) was added at 0° C. over 15 min followed by a second addition of TEA (0.23 g, 2.3 mmol). After allowing to warm to RT, the mixture was stirred for 16 hr. After removal of volatiles in vacculo Toluene (30 ml) was added and removed in vacuo. Following the addition of toluene (60 ml), HCl 1.5 M (40 ml) was added cautiously, ensuring the temperature did not exceed 25° C. The organic fraction was washed with HCl 1.5 M (2×25 ml) and water (2×25 ml), dried over MgSO4 and reduced to a light orange oil in vacuo ([M+1]+265, 98%).
Name
Potassium ethyl malonate
Quantity
3.66 g
Type
reactant
Reaction Step One


[Compound]
Name
TEA
Quantity
2.05 g
Type
reactant
Reaction Step One




[Compound]
Name
TEA
Quantity
0.23 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=O.[K+].[Mg+2].[Cl-].[Cl-].[F:14][C:15]1[C:23]([F:24])=[C:22]([F:25])[C:21]([F:26])=[CH:20][C:16]=1C(Cl)=O>C(#N)C>[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3](=[O:5])[C:20]1[CH:16]=[C:15]([F:14])[C:23]([F:24])=[C:22]([F:25])[C:21]=1[F:26])[CH3:9] |f:0.1,2.3.4|
|
Inputs


Step One
|
Name
|
Potassium ethyl malonate
|
|
Quantity
|
3.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)[O-])(=O)OCC.[K+]
|
|
Name
|
|
|
Quantity
|
2.44 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
2.05 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)Cl)C=C(C(=C1F)F)F
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
[Compound]
|
Name
|
TEA
|
|
Quantity
|
0.23 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 16 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of volatiles in vacculo Toluene (30 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition of toluene (60 ml), HCl 1.5 M (40 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added cautiously
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
did not exceed 25° C
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic fraction was washed with HCl 1.5 M (2×25 ml) and water (2×25 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)OC(CC(C1=C(C(=C(C(=C1)F)F)F)F)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
